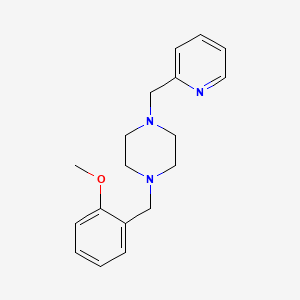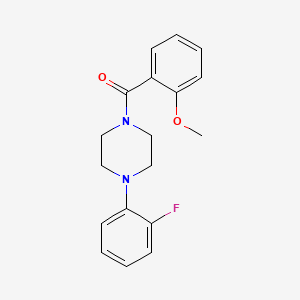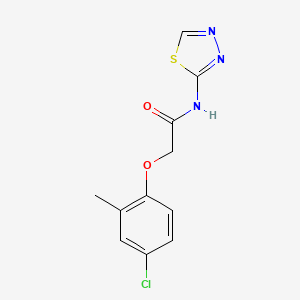
N'-(2-furylmethylene)-5-methyl-3-thiophenecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethylene)-5-methyl-3-thiophenecarbohydrazide, also known as FMH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FMH is a yellow crystalline powder that has been synthesized using various methods, and its mechanism of action has been studied in detail.
Scientific Research Applications
N'-(2-furylmethylene)-5-methyl-3-thiophenecarbohydrazide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N'-(2-furylmethylene)-5-methyl-3-thiophenecarbohydrazide has been shown to have antimicrobial and anticancer properties, and it has been studied as a potential drug candidate for the treatment of various diseases. In agriculture, N'-(2-furylmethylene)-5-methyl-3-thiophenecarbohydrazide has been studied for its potential use as a pesticide, and it has been shown to have insecticidal and fungicidal properties. In material science, N'-(2-furylmethylene)-5-methyl-3-thiophenecarbohydrazide has been studied for its potential use as a dye and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of N'-(2-furylmethylene)-5-methyl-3-thiophenecarbohydrazide is not fully understood, but it has been suggested that it works by inhibiting the activity of certain enzymes and proteins in cells. Specifically, N'-(2-furylmethylene)-5-methyl-3-thiophenecarbohydrazide has been shown to inhibit the activity of the enzyme β-glucosidase, which is involved in the breakdown of cellulose in plants. In cancer cells, N'-(2-furylmethylene)-5-methyl-3-thiophenecarbohydrazide has been shown to inhibit the activity of the protein Hsp90, which is involved in the folding and stabilization of other proteins in the cell.
Biochemical and Physiological Effects:
N'-(2-furylmethylene)-5-methyl-3-thiophenecarbohydrazide has been shown to have various biochemical and physiological effects, depending on the application and concentration used. In medicine, N'-(2-furylmethylene)-5-methyl-3-thiophenecarbohydrazide has been shown to have cytotoxic effects on cancer cells, and it has been shown to inhibit the growth of various bacteria and fungi. In agriculture, N'-(2-furylmethylene)-5-methyl-3-thiophenecarbohydrazide has been shown to have insecticidal and fungicidal properties, and it has been shown to inhibit the growth of certain plant pathogens. In material science, N'-(2-furylmethylene)-5-methyl-3-thiophenecarbohydrazide has been shown to have dyeing and corrosion inhibition properties.
Advantages and Limitations for Lab Experiments
One advantage of using N'-(2-furylmethylene)-5-methyl-3-thiophenecarbohydrazide in lab experiments is its relatively low cost and ease of synthesis. Additionally, N'-(2-furylmethylene)-5-methyl-3-thiophenecarbohydrazide has been shown to have a wide range of potential applications, making it a versatile compound for various research fields. However, one limitation of using N'-(2-furylmethylene)-5-methyl-3-thiophenecarbohydrazide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain applications.
Future Directions
There are several potential future directions for research on N'-(2-furylmethylene)-5-methyl-3-thiophenecarbohydrazide, including further studies on its mechanism of action and its potential applications in medicine, agriculture, and material science. In medicine, N'-(2-furylmethylene)-5-methyl-3-thiophenecarbohydrazide could be studied further as a potential drug candidate for the treatment of various diseases, including cancer. In agriculture, N'-(2-furylmethylene)-5-methyl-3-thiophenecarbohydrazide could be studied further as a potential pesticide for the control of plant pathogens and insect pests. In material science, N'-(2-furylmethylene)-5-methyl-3-thiophenecarbohydrazide could be studied further for its potential use as a dye and as a corrosion inhibitor in various applications. Additionally, further studies on the toxicity and safety of N'-(2-furylmethylene)-5-methyl-3-thiophenecarbohydrazide in various applications could be conducted to ensure its safe use in the future.
Synthesis Methods
N'-(2-furylmethylene)-5-methyl-3-thiophenecarbohydrazide has been synthesized using various methods, including the reaction of 5-methyl-3-thiophenecarbohydrazide with furfural in the presence of acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified using recrystallization techniques. Other methods of synthesis include the reaction of 5-methyl-3-thiophenecarbohydrazide with furfural in the presence of sodium acetate, and the reaction of 5-methyl-3-thiophenecarbohydrazide with furfural in the presence of p-toluenesulfonic acid.
properties
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-5-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-8-5-9(7-16-8)11(14)13-12-6-10-3-2-4-15-10/h2-7H,1H3,(H,13,14)/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAODNSSOFVUMDK-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NN=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CS1)C(=O)N/N=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-furan-2-ylmethylidene]-5-methylthiophene-3-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-4,6-dimethyl-N-2-naphthylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5855533.png)


![methyl 4,5-dimethoxy-2-[(1-piperidinylacetyl)amino]benzoate](/img/structure/B5855558.png)

![2-[(4-chloro-1-naphthyl)oxy]-5-(trifluoromethyl)pyridine](/img/structure/B5855579.png)


![N-(2,4-dimethylphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5855598.png)



